molecular formula C20H21N3O4S2 B11668318 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

Cat. No.: B11668318
M. Wt: 431.5 g/mol
InChI Key: YYBWWLARDOFBSQ-UHFFFAOYSA-N
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Description

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. The benzylsulfanyl group is then introduced through a nucleophilic substitution reaction using benzyl chloride. Finally, the trimethoxybenzamide moiety is attached via an amide coupling reaction using 3,4,5-trimethoxybenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as thiols or amines.

    Coupling Reactions: The amide group can be involved in coupling reactions with various carboxylic acids or amines to form new amide bonds.

Scientific Research Applications

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide has shown potential in several scientific research areas:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Medicine: It has shown promise as a lead compound in the development of new therapeutic agents for the treatment of cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and sensors.

Mechanism of Action

The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide can be compared with other thiadiazole derivatives, such as:

    N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide: This compound has a similar thiadiazole core but differs in the substituent groups, which can lead to different biological activities and chemical properties.

    2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide: This compound features additional functional groups that may enhance its biological activity and specificity.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21N3O4S2/c1-25-15-9-14(10-16(26-2)18(15)27-3)19(24)21-20-23-22-17(29-20)12-28-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,21,23,24)

InChI Key

YYBWWLARDOFBSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3

Origin of Product

United States

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